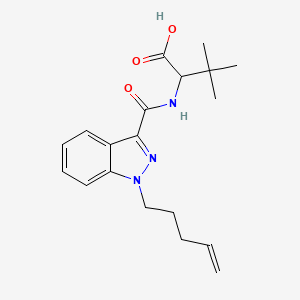

MDMB-4en-PINACA butanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H25N3O3 |

|---|---|

Molecular Weight |

343.4 g/mol |

IUPAC Name |

3,3-dimethyl-2-[(1-pent-4-enylindazole-3-carbonyl)amino]butanoic acid |

InChI |

InChI=1S/C19H25N3O3/c1-5-6-9-12-22-14-11-8-7-10-13(14)15(21-22)17(23)20-16(18(24)25)19(2,3)4/h5,7-8,10-11,16H,1,6,9,12H2,2-4H3,(H,20,23)(H,24,25) |

InChI Key |

PZJJLRYZVOOSGA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CCCC=C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Identification of MDMB-4en-PINACA Metabolites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the metabolism of MDMB-4en-PINACA, a potent synthetic cannabinoid. The document details the key metabolic pathways, identified metabolites, and the experimental protocols utilized for their discovery and identification. This information is critical for forensic toxicologists, clinical chemists, and researchers involved in the detection of this substance and the development of countermeasures to its abuse.

Introduction to MDMB-4en-PINACA Metabolism

MDMB-4en-PINACA, like many synthetic cannabinoids, undergoes extensive metabolism in the human body, making the detection of its metabolites a crucial aspect of forensic and clinical analysis.[1] The parent compound is often found at very low concentrations or is entirely absent in urine samples, necessitating the identification of its biotransformation products as biomarkers of exposure. The primary metabolic reactions involve Phase I transformations, with major pathways including ester hydrolysis and modifications of the pentenyl side chain.[2][3]

Major Metabolic Pathways

Studies utilizing human liver microsomes (HLMs), hepatocytes, and analysis of authentic human urine and blood samples have elucidated several key metabolic pathways for MDMB-4en-PINACA.[4][5] These include:

-

Ester Hydrolysis: The methyl ester group of MDMB-4en-PINACA is readily hydrolyzed to form the corresponding butanoic acid metabolite. This is a major and rapid metabolic step.[3][6]

-

Double-Bond Oxidation: The terminal double bond on the pentenyl side chain is a primary site for oxidation, often leading to the formation of a dihydrodiol, likely through an epoxide intermediate.[4][5]

-

Hydroxylation: Hydroxyl groups can be added to various positions on the molecule, particularly on the pentyl side chain.[7][2]

-

Dehydrogenation: Following hydroxylation, further oxidation can lead to the formation of ketone or carboxylic acid functionalities.[5]

-

N-Dealkylation: The pentenyl side chain can be cleaved from the indazole core.[7][5]

-

Carboxylation: Further oxidation of hydroxylated metabolites can result in the formation of carboxylic acids.

-

Glucuronidation: Some Phase I metabolites can undergo Phase II conjugation to form glucuronides, increasing their water solubility for excretion.

-

Acetylation: A novel metabolic pathway for synthetic cannabinoid receptor agonists (SCRAs), acetylation has also been identified as one of the 11 metabolic pathways involved in MDMB-4en-PINACA metabolism.[6]

The combination of these reactions results in a large number of metabolites. One study identified a total of 75 metabolites in urine samples, including 44 that were previously unreported.[6]

Key Metabolites for Biomarker Identification

Several studies have proposed specific metabolites as suitable biomarkers for detecting MDMB-4en-PINACA intake. The most abundant and frequently detected metabolites are often products of ester hydrolysis and dihydrodiol formation.[4]

Some of the key metabolites identified include:

-

M3 (Double bond oxidation, ester hydrolysis, and hydroxylation metabolite) : Suggested as a suitable urinary marker.[5]

-

M8 (Ester hydrolysis and dihydrodiol) : One of the most abundant metabolites in hepatocyte incubation and detected in urine.[4]

-

M12 (Monohydroxypentyl-MDMB-4en-PINACA) : Proposed as a suitable urinary marker.[5]

-

M14 (MDMB-4en-PINACA butanoic acid) : A major metabolite resulting from ester hydrolysis, also suggested as a urinary marker.[5][8]

-

M29 (Hydroxylation) : May be useful for confirmation purposes.[4]

-

M30 (Ester hydrolysis) : One of the most abundant metabolites in hepatocyte incubation and detected in urine.[4]

The parent compound, MDMB-4en-PINACA, has also been detected in some authentic urine and blood samples, which is not always the case for extensively metabolized synthetic cannabinoids.[1][5]

Quantitative Data Summary

The following tables summarize the quantitative findings from various metabolism studies of MDMB-4en-PINACA.

Table 1: In Vitro Metabolism Stability

| Biological Matrix | Incubation Time | Parent Compound Remaining | Reference |

| Human Liver Microsomes (HLMs) | 1 hour | < 7.5% | [5][9] |

| Human Liver Microsomes (HLMs) | 9.1 minutes (t1/2) | 50% | [3] |

Table 2: Metabolites Detected in In Vitro and In Vivo Samples

| Study Type | Matrix | Number of Metabolites Identified | Key Metabolites Mentioned | Reference |

| In vitro (HLMs) | - | 14 - 31 | Ester hydrolysis, double-bond oxidation, hydroxylation products | [1][5] |

| In vitro (Hepatocytes) | - | 11 | M8 (ester hydrolysis + dihydrodiol), M30 (ester hydrolysis) | [4] |

| In vivo | Urine | 2 | M8, M30 | [4] |

| In vivo | Blood | 1 | - | [4] |

| In vivo | Urine | 75 (44 novel) | Ester hydrolysis and hydroxylation products are major | [6] |

| In vivo | Serum | 9 (+ parent drug) | - | [6] |

Table 3: Concentrations in Forensic Casework

| Sample Type | Analyte | Concentration | Reference |

| Peripheral Blood | MDMB-4en-PINACA | 0.4 µg/L | [10] |

| Peripheral Blood | MDMB-4en-PINACA 3,3-dimethylbutanoic acid | 5.7 µg/L | [10] |

| Cardiac Blood | MDMB-4en-PINACA | 0.5 µg/L | [10] |

| Cardiac Blood | MDMB-4en-PINACA 3,3-dimethylbutanoic acid | 11.6 µg/L | [10] |

| Urine | MDMB-4en-PINACA | Below LOQ | [10] |

| Urine | MDMB-4en-PINACA 3,3-dimethylbutanoic acid | 2.1 µg/L | [10] |

Experimental Protocols

The following sections outline the typical methodologies employed for the identification of MDMB-4en-PINACA metabolites.

In Vitro Metabolism using Human Liver Microsomes (HLMs)

This protocol is a generalized representation based on published studies.[5][9]

Objective: To identify Phase I metabolites of MDMB-4en-PINACA.

Materials:

-

MDMB-4en-PINACA standard

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (ACN) or Methanol (MeOH) for quenching

-

Incubator/water bath at 37°C

Procedure:

-

Prepare an incubation mixture containing phosphate buffer, HLMs, and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

-

Initiate the metabolic reaction by adding a solution of MDMB-4en-PINACA (e.g., at a final concentration of 5 µmol/L).[5]

-

Incubate the reaction mixture at 37°C for a defined period (e.g., up to 1 hour).[5][9]

-

Terminate the reaction by adding an ice-cold organic solvent (e.g., acetonitrile).

-

Centrifuge the mixture to precipitate proteins.

-

Collect the supernatant for analysis by LC-HRMS.

In Vitro Metabolism using Human Hepatocytes

This protocol is a generalized representation based on published studies.[4]

Objective: To identify Phase I and Phase II metabolites of MDMB-4en-PINACA in a more physiologically relevant system.

Materials:

-

MDMB-4en-PINACA standard

-

Cryopreserved human hepatocytes

-

Hepatocyte culture medium

-

Incubator (37°C, 5% CO2)

-

Acetonitrile (ACN) or Methanol (MeOH) for quenching

Procedure:

-

Thaw and seed human hepatocytes in appropriate culture plates.

-

Allow cells to attach and stabilize.

-

Replace the medium with fresh medium containing MDMB-4en-PINACA at a specific concentration.

-

Incubate for a specified time course (e.g., up to 5 hours).[4]

-

At designated time points, collect both the culture medium and the cells.

-

Quench the metabolic activity by adding a cold organic solvent.

-

Process the samples (e.g., centrifugation, supernatant collection) for LC-HRMS analysis.

Analysis of Authentic Biological Samples (Urine and Blood)

This protocol is a generalized representation based on published studies.[4][5]

Objective: To identify in vivo metabolites of MDMB-4en-PINACA in human samples.

Materials:

-

Urine or blood/serum samples from suspected MDMB-4en-PINACA users

-

Internal standards (e.g., deuterated analogs)

-

Enzymes for hydrolysis of conjugated metabolites (e.g., β-glucuronidase)

-

Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) materials

-

LC-HRMS system

Procedure:

-

Sample Pre-treatment:

-

For urine, an optional enzymatic hydrolysis step can be performed to cleave glucuronide conjugates.

-

For blood/serum, protein precipitation is typically the first step.

-

-

Extraction:

-

Perform LLE or SPE to extract the metabolites from the biological matrix and concentrate the analytes.

-

-

Analysis:

-

Reconstitute the dried extract in a suitable solvent.

-

Inject the sample into an LC-HRMS system for separation and detection.

-

Data is typically acquired in full-scan and data-dependent MS/MS modes to identify potential metabolites.

-

Analytical Instrumentation: LC-HRMS

Liquid chromatography coupled with high-resolution mass spectrometry is the primary analytical technique for the identification of MDMB-4en-PINACA metabolites.[5][6]

-

Liquid Chromatography (LC): A reversed-phase C18 column is commonly used to separate the parent drug and its metabolites based on their polarity. A gradient elution with a mobile phase consisting of water and an organic solvent (acetonitrile or methanol), often with additives like formic acid or ammonium (B1175870) formate, is employed.

-

High-Resolution Mass Spectrometry (HRMS): Instruments such as Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometers are used.[4][11] These provide accurate mass measurements, which are crucial for determining the elemental composition of unknown metabolites. Data-dependent MS/MS is used to obtain fragmentation patterns, which help in the structural elucidation of the metabolites.

Visualizations

Experimental Workflow for Metabolite Identification

Caption: A generalized workflow for the identification of MDMB-4en-PINACA metabolites.

Primary Metabolic Pathways of MDMB-4en-PINACA

Caption: Key metabolic pathways of MDMB-4en-PINACA.

References

- 1. cdn.who.int [cdn.who.int]

- 2. researchgate.net [researchgate.net]

- 3. Fatal Overdose with the Cannabinoid Receptor Agonists MDMB-4en-PINACA and 4F-ABUTINACA: A Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biotransformation of the New Synthetic Cannabinoid with an Alkene, MDMB-4en-PINACA, by Human Hepatocytes, Human Liver Microsomes, and Human Urine and Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro Phase I Metabolism of the Recently Emerged Synthetic MDMB-4en-PINACA and Its Detection in Human Urine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolic profiles and screening tactics for MDMB-4en-PINACA in human urine and serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. caymanchem.com [caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. MDMB-4en-PINACA - Wikipedia [en.wikipedia.org]

- 11. Issue number 2 :: Detection of Metabolites of the New Synthetic Cannabinoid MDMB-4en-PINACA in Human Urine by Liquid and Gas Chromato-Mass Spectrometry Methods - Journal of Analytical Chemistry [zhakhras.ru]

In Vitro Metabolism of MDMB-4en-PINACA in Human Liver Microsomes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolism of the synthetic cannabinoid MDMB-4en-PINACA when incubated with human liver microsomes (HLMs). This document synthesizes findings from multiple peer-reviewed studies to offer detailed experimental protocols, a consolidated summary of identified metabolites, and a visual representation of the metabolic pathways.

Introduction

MDMB-4en-PINACA (methyl (S)-3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate) is a potent synthetic cannabinoid receptor agonist that has been identified in the illicit drug market.[1][2] Understanding its metabolic fate is crucial for forensic toxicology, clinical diagnostics, and drug development. In vitro studies using human liver microsomes are a primary method for elucidating the Phase I metabolism of such compounds, providing insights into the enzymatic reactions that contribute to their biotransformation.[3][4]

Studies have consistently shown that MDMB-4en-PINACA is extensively metabolized by human liver microsomes, with less than 7.5% of the parent compound remaining after a one-hour incubation period.[1][5][6] The primary metabolic pathways involved are ester hydrolysis, oxidation of the pentenyl side chain, and hydroxylation at various positions.[1][2][7][8]

Experimental Protocols

The following section details a generalized experimental protocol for the in vitro metabolism of MDMB-4en-PINACA using human liver microsomes, based on methodologies reported in the scientific literature.

Materials and Reagents

-

MDMB-4en-PINACA

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

Methanol or Acetonitrile (B52724) (for reaction termination and sample preparation)

-

Internal standard (for quantitative analysis)

-

High-purity water

Incubation Procedure

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, pooled human liver microsomes, and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to equilibrate the temperature.

-

Initiation of Reaction: Add a solution of MDMB-4en-PINACA (typically dissolved in a small amount of organic solvent like methanol) to the pre-incubated mixture to achieve a final substrate concentration, for example, 5 μmol/L.[1][5][6][7]

-

Incubation: Incubate the reaction mixture at 37°C for a specified duration. Studies have employed incubation times of up to one hour.[1][2][5][6]

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol. This step also serves to precipitate the microsomal proteins.

-

Sample Processing: Centrifuge the mixture to pellet the precipitated proteins. Transfer the supernatant to a clean tube for analysis.

-

Control Samples: Prepare negative control incubations by omitting the NADPH regenerating system or the HLM to ensure that the observed metabolism is enzymatic and NADPH-dependent.

Analytical Methodology

The identification and characterization of metabolites are predominantly performed using liquid chromatography-high-resolution mass spectrometry (LC-HRMS).[1][2][5][6][7]

-

Chromatography: A reverse-phase C18 column is typically used for separation.

-

Mass Spectrometry: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (QTOF) or Orbitrap instrument, is employed for accurate mass measurements, which aids in the elemental composition determination of metabolites.

-

Data Analysis: Metabolite identification is achieved by comparing the mass spectra of the samples with control samples and utilizing software-assisted data mining to identify potential biotransformations.

Quantitative Data: Identified Metabolites

The in vitro metabolism of MDMB-4en-PINACA in human liver microsomes results in a significant number of metabolites. The table below summarizes the key biotransformations and the resulting metabolites identified across various studies. The nomenclature and metabolite numbering may vary between publications.

| Metabolite Category | Biotransformation | Specific Metabolites Identified |

| Ester Hydrolysis | Cleavage of the methyl ester group | MDMB-4en-PINACA carboxylic acid[1][2] |

| Oxidation of Pentenyl Chain | Epoxidation followed by hydrolysis to a dihydrodiol | MDMB-4en-PINACA dihydrodiol[2][9] |

| Hydroxylation | Addition of a hydroxyl group | Monohydroxypentyl-MDMB-4en-PINACA[1] |

| Dehydrogenation | Oxidation of a hydroxyl group to a ketone | Ketone metabolites[10] |

| N-Dealkylation | Removal of the pentenyl group | N-dealkylated metabolite[1] |

| Combined Reactions | Multiple modifications on the parent molecule | Ester hydrolysis and dihydrodiol formation[2] |

| Ester hydrolysis and hydroxylation[1] | ||

| Double bond oxidation, ester hydrolysis, and hydroxylation[1] | ||

| Further oxidation to N-pentanoic acid[1] |

Note: This table represents a qualitative summary of the types of metabolites formed. The relative abundance of each metabolite can vary.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for an in vitro metabolism study of MDMB-4en-PINACA using human liver microsomes.

Metabolic Pathway of MDMB-4en-PINACA

The diagram below outlines the primary metabolic pathways of MDMB-4en-PINACA in human liver microsomes.

References

- 1. In Vitro Phase I Metabolism of the Recently Emerged Synthetic MDMB-4en-PINACA and Its Detection in Human Urine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biotransformation of the New Synthetic Cannabinoid with an Alkene, MDMB-4en-PINACA, by Human Hepatocytes, Human Liver Microsomes, and Human Urine and Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro metabolism studies of selected synthetic cannabinoids | World Anti Doping Agency [wada-ama.org]

- 4. Phase I In Vitro Metabolic Profiling of the Synthetic Cannabinoid Receptor Agonists CUMYL-THPINACA and ADAMANTYL-THPINACA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Metabolic profiles and screening tactics for MDMB-4en-PINACA in human urine and serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biotransformation of the New Synthetic Cannabinoid with an Alkene, MDMB-4en-PINACA, by Human Hepatocytes, Human Liver Microsomes, and Human Urine and Blood | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

Biotransformation Pathways of MDMB-4en-PINACA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MDMB-4en-PINACA is a potent synthetic cannabinoid receptor agonist (SCRA) that has emerged on the illicit drug market, posing significant public health risks. Understanding its metabolic fate is crucial for forensic toxicology, clinical diagnostics, and the development of effective countermeasures. This technical guide provides a comprehensive overview of the biotransformation pathways of MDMB-4en-PINACA, detailing its metabolic products, the experimental methodologies used for their identification, and key quantitative data.

Core Biotransformation Pathways

MDMB-4en-PINACA undergoes extensive phase I metabolism in the human body, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. The major biotransformation reactions include:

-

Ester Hydrolysis: The methyl ester group is readily cleaved to form the corresponding carboxylic acid metabolite. This is a primary and rapidly occurring metabolic step.[1][2]

-

Oxidation of the Pentenyl Chain: The terminal double bond on the N-pentenyl side chain is a key site for oxidation, leading to the formation of a dihydrodiol metabolite, likely via an epoxide intermediate.[2][3]

-

Hydroxylation: Hydroxyl groups can be added to various positions on the molecule, including the pentenyl chain and the dimethylbutanoate moiety.

-

N-Dealkylation: The pentenyl group can be removed from the indazole core.[4]

-

Dehydrogenation: Oxidation of hydroxylated metabolites can lead to the formation of ketones.

These primary reactions can also occur in combination, resulting in a large number of metabolites. For instance, a metabolite can undergo both ester hydrolysis and dihydrodiol formation.[2][3] Glucuronidated (Phase II) metabolites of the primary hydrolysis and dihydrodiol formation products have also been identified in urine.[5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on MDMB-4en-PINACA metabolism. It is important to note that quantitative data for all identified metabolites is not exhaustively available in the literature.

Table 1: In Vitro Metabolism of MDMB-4en-PINACA

| Experimental System | Incubation Time | Parent Compound Remaining | Key Finding | Reference |

| Pooled Human Liver Microsomes (HLMs) | 1 hour | < 7.5% | Rapid and extensive metabolism. | [4][6] |

Table 2: MDMB-4en-PINACA and Metabolite Concentrations in Postmortem Forensic Cases

| Analyte | Matrix | Concentration | Case Details | Reference |

| MDMB-4en-PINACA | Peripheral Blood | 7.2 ng/mL | Fatality | [1] |

| MDMB-4en-PINACA | Urine | 0.4 ng/mL | Fatality | [1] |

Experimental Protocols

The identification and characterization of MDMB-4en-PINACA metabolites have been primarily achieved through in vitro studies using human liver microsomes (HLMs) and human hepatocytes, followed by analysis with high-resolution mass spectrometry.

In Vitro Incubation with Human Liver Microsomes (HLMs)

This protocol provides a general framework for the in vitro metabolism of MDMB-4en-PINACA using HLMs.

-

Preparation of Incubation Mixture:

-

In a microcentrifuge tube, combine pooled human liver microsomes (final concentration typically 0.5-1 mg/mL) and a phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

Add MDMB-4en-PINACA dissolved in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) to achieve a final substrate concentration (e.g., 5 µM). The final organic solvent concentration should be kept low (typically <1%) to avoid inhibiting enzymatic activity.

-

-

Pre-incubation:

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the substrate to partition into the microsomal membranes.

-

-

Initiation of Metabolic Reaction:

-

Initiate the reaction by adding a NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to the incubation mixture.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C with gentle shaking for a specified period (e.g., up to 1 hour).[4]

-

-

Termination of Reaction:

-

Stop the reaction by adding an ice-cold organic solvent, such as acetonitrile (B52724) or methanol (typically in a 2:1 or 3:1 ratio of solvent to incubation volume). This precipitates the proteins.

-

-

Sample Preparation for Analysis:

-

Vortex the mixture to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at a high speed (e.g., >10,000 x g) to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis by LC-HRMS.

-

In Vitro Incubation with Human Hepatocytes

This protocol outlines a general procedure for studying the metabolism of MDMB-4en-PINACA using cryopreserved human hepatocytes.

-

Thawing and Seeding of Hepatocytes:

-

Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.

-

Transfer the cells to a pre-warmed incubation medium (e.g., Williams' Medium E supplemented with serum and other necessary components).

-

Determine cell viability and density using a suitable method (e.g., trypan blue exclusion).

-

Seed the hepatocytes in a multi-well plate at a desired density and allow them to attach and form a monolayer.

-

-

Initiation of Metabolism:

-

Remove the seeding medium and add fresh, pre-warmed incubation medium containing MDMB-4en-PINACA at the desired final concentration (e.g., 10 µM).

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for various time points (e.g., 1, 3, 5 hours).[3]

-

-

Sample Collection:

-

At each time point, collect the incubation medium.

-

-

Sample Preparation for Analysis:

-

Terminate the enzymatic activity in the collected medium by adding an ice-cold organic solvent (e.g., acetonitrile).

-

Process the samples as described for the HLM incubation (vortex, centrifuge, and collect the supernatant) for LC-HRMS analysis.

-

Analytical Methodology: Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

LC-HRMS, particularly Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS), is the primary analytical technique for identifying and characterizing MDMB-4en-PINACA metabolites.

-

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column is commonly used for the separation of the parent compound and its metabolites (e.g., Phenomenex Kinetex C18, 50 mm x 3.0 mm, 2.6 µm).[7]

-

Mobile Phase: A gradient elution is typically employed using a combination of an aqueous phase (e.g., water with 0.1% formic acid or 10 mM ammonium (B1175870) formate) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).[7]

-

Flow Rate: A typical flow rate is in the range of 0.3-0.6 mL/min.

-

-

High-Resolution Mass Spectrometry (HRMS):

-

Ionization: Electrospray ionization (ESI) in positive mode is used to generate protonated molecules [M+H]+ of the analytes.

-

Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, is used to accurately measure the mass-to-charge ratio (m/z) of the parent ions and their fragment ions. This high mass accuracy is crucial for determining the elemental composition of the metabolites.

-

Data Acquisition: Data is typically acquired in full scan mode to detect all ions within a specified mass range, and in data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to obtain fragmentation spectra (MS/MS) for structural elucidation.

-

Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the core biotransformation pathways of MDMB-4en-PINACA and a typical experimental workflow for its in vitro metabolism study.

Caption: Major biotransformation pathways of MDMB-4en-PINACA.

Caption: General experimental workflow for in vitro metabolism studies.

Conclusion

MDMB-4en-PINACA is extensively metabolized through a variety of pathways, with ester hydrolysis and oxidation of the pentenyl chain being the most prominent. The resulting metabolites are the primary targets for forensic and clinical analysis. The methodologies outlined in this guide provide a robust framework for the continued investigation of the biotransformation of MDMB-4en-PINACA and other emerging synthetic cannabinoids. A thorough understanding of these metabolic pathways is essential for the scientific and drug development communities to address the challenges posed by these novel psychoactive substances.

References

- 1. Fatal Overdose with the Cannabinoid Receptor Agonists MDMB-4en-PINACA and 4F-ABUTINACA: A Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biotransformation of the New Synthetic Cannabinoid with an Alkene, MDMB-4en-PINACA, by Human Hepatocytes, Human Liver Microsomes, and Human Urine and Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro Phase I Metabolism of the Recently Emerged Synthetic MDMB-4en-PINACA and Its Detection in Human Urine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Detection of Metabolites of the New Synthetic Cannabinoid MDMB-4en-PINACA in Human Urine by Liquid and Gas Chromato-Mass Spectrometry Methods - Nikolaev - Journal of Analytical Chemistry [rjsocmed.com]

- 6. researchgate.net [researchgate.net]

- 7. cfsre.org [cfsre.org]

Unraveling the Structure of MDMB-4en-PINACA's Primary Hydrolysis Product: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MDMB-4en-PINACA (methyl (S)-3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate) is a potent synthetic cannabinoid receptor agonist that has been identified in forensic casework worldwide.[1][2][3][4] Understanding its metabolic fate is crucial for forensic identification, clinical toxicology, and the development of potential therapeutic interventions. A primary metabolic pathway for MDMB-4en-PINACA is hydrolysis, leading to the formation of a more polar and readily excretable molecule. This guide provides a detailed technical overview of the structural elucidation of the main hydrolysis product of MDMB-4en-PINACA, summarizing key experimental data and methodologies.

Core Findings: The Carboxylic Acid Metabolite

The principal hydrolysis product of MDMB-4en-PINACA is formed through the cleavage of the methyl ester group, resulting in a carboxylic acid metabolite. This biotransformation is a common metabolic route for synthetic cannabinoids containing an ester moiety.[1][2][4] The resulting structure is systematically named (S)-3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoic acid.

Experimental Data for Structural Elucidation

The structural confirmation of the MDMB-4en-PINACA hydrolysis product has been achieved through a combination of advanced analytical techniques, primarily high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry Data

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a cornerstone for identifying and characterizing metabolites in complex biological matrices.[2] The accurate mass measurement of the protonated molecule [M+H]⁺ provides the elemental composition, while tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns that confirm the structure.

| Compound | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Interpretation of Fragmentation |

| MDMB-4en-PINACA | 358.21234 | 301, 213, 145, 131 | The ion at m/z 213 is a characteristic acylium-indazole-alkyl ion. The ions at m/z 145 and 131 correspond to the indazole-carboxy moiety. The fragment at m/z 301 results from a McLafferty rearrangement.[5][6] |

| MDMB-4en-PINACA Hydrolysis Product (Carboxylic Acid) | 344.1967 | 213, 145, 131 | The precursor ion mass shift of -14 Da from the parent compound is consistent with the loss of a methyl group and the formation of a carboxylic acid. The retention of the key fragment ions at m/z 213, 145, and 131 confirms that the indazole core and amide linkage remain intact. |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides definitive structural elucidation by mapping the chemical environment of each proton and carbon atom within the molecule. While NMR data for the isolated hydrolysis product is less commonly published in metabolic studies, the structural confirmation of the parent compound, MDMB-4en-PINACA, has been extensively reported.[6][7] The key change expected in the ¹H-NMR spectrum upon hydrolysis would be the disappearance of the methyl ester singlet (typically around 3.7 ppm) and potential broadening of the amide N-H and the appearance of a carboxylic acid proton signal.

Experimental Protocols

The following sections detail the typical methodologies employed for the generation and analysis of the MDMB-4en-PINACA hydrolysis product.

In Vitro Metabolism with Human Liver Microsomes (HLMs)

-

Objective: To simulate the phase I metabolism of MDMB-4en-PINACA in a controlled environment.

-

Procedure:

-

MDMB-4en-PINACA (typically at a concentration of 1-5 µmol/L) is incubated with pooled human liver microsomes.[2]

-

The incubation mixture is fortified with NADPH as a cofactor for cytochrome P450 enzymes.

-

The reaction is allowed to proceed for a set time course (e.g., up to 1 hour) at 37°C.[2]

-

The reaction is quenched by the addition of a cold organic solvent, such as acetonitrile (B52724), to precipitate proteins.[8]

-

The sample is centrifuged, and the supernatant is collected for analysis by LC-HRMS.

-

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Analysis

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used for separation.

-

Mobile Phases: The mobile phases usually consist of water with a small amount of formic acid (for protonation) as mobile phase A, and acetonitrile or methanol (B129727) with formic acid as mobile phase B.[9]

-

Gradient Elution: A gradient elution is employed to separate the parent drug from its more polar metabolites.

-

-

Mass Spectrometry Detection:

-

Ionization: Electrospray ionization (ESI) in positive mode is commonly used.

-

Mass Analyzer: A high-resolution mass analyzer, such as a quadrupole time-of-flight (QTOF) or Orbitrap, is used to acquire accurate mass data.[10]

-

Data Acquisition: Data is acquired in both full scan mode to detect all ions and in data-dependent or data-independent MS/MS mode to obtain fragmentation spectra for structural elucidation.

-

Visualizing the Hydrolysis Pathway and Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the key processes involved in the structural elucidation of the MDMB-4en-PINACA hydrolysis product.

Caption: Metabolic pathway of MDMB-4en-PINACA ester hydrolysis.

Caption: Experimental workflow for metabolite identification.

Conclusion

The structural elucidation of the primary hydrolysis product of MDMB-4en-PINACA as its corresponding carboxylic acid is well-established through robust analytical methodologies. The consistent findings across multiple in vitro studies provide a solid foundation for forensic laboratories to confidently identify this metabolite as a biomarker of MDMB-4en-PINACA consumption. The detailed experimental protocols and data presented in this guide offer a comprehensive resource for researchers in the fields of toxicology, drug metabolism, and forensic science.

References

- 1. Fatal Overdose with the Cannabinoid Receptor Agonists MDMB-4en-PINACA and 4F-ABUTINACA: A Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Phase I Metabolism of the Recently Emerged Synthetic MDMB-4en-PINACA and Its Detection in Human Urine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. [Identification of Synthetic Cannabinoid New Psychoactive Substances 4F-MDMB-BUTINACA and MDMB-4en-PINACA] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification and chemical structure elucidation of synthetic cannabinoids samples seized in Kuwait during 2019–2023 using GC–MS and NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. liu.diva-portal.org [liu.diva-portal.org]

- 9. In vitro metabolism of Benzyl-4CN-BUTINACA and MDMB-4CN-BUTINACA using human hepatocytes and LC-QToF-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ojp.gov [ojp.gov]

In-Depth Technical Guide: MDMB-4en-PINACA Butanoic Acid Metabolite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core scientific data available for the butanoic acid metabolite of the synthetic cannabinoid MDMB-4en-PINACA. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development, forensic analysis, and clinical toxicology.

Core Compound Data

The primary focus of this guide is the major metabolite of MDMB-4en-PINACA, formed via the hydrolysis of the methyl ester group. This butanoic acid metabolite is a critical biomarker for detecting the consumption of the parent compound.[1][2][3][4] While a specific CAS number for this metabolite is not widely cited in available literature, its fundamental properties have been characterized.

Table 1: Quantitative Data Summary for MDMB-4en-PINACA and its Butanoic Acid Metabolite

| Property | MDMB-4en-PINACA (Parent Compound) | MDMB-4en-PINACA Butanoic Acid Metabolite |

| CAS Number | 2504100-70-1[3] | Not readily available |

| Molecular Formula | C₂₀H₂₇N₃O₃ | C₁₉H₂₅N₃O₃[2][5] |

| Molecular Weight | 357.45 g/mol | 343.4 g/mol [1][2][5] |

Metabolic Pathway and Significance

MDMB-4en-PINACA undergoes extensive metabolism in the body, with ester hydrolysis being a primary transformation pathway.[1][6][7] This process, catalyzed by esterase enzymes, cleaves the terminal methyl ester of the tert-leucine moiety, resulting in the formation of the more polar butanoic acid metabolite.[1] The high abundance of this metabolite in biological samples, such as urine and blood, makes it a reliable and crucial biomarker for confirming exposure to MDMB-4en-PINACA, especially since the parent compound can be rapidly cleared from the body.[1][3]

Experimental Protocols

The identification and characterization of the this compound metabolite have been primarily achieved through in vitro metabolism studies utilizing human liver microsomes (HLMs) and hepatocytes. These experiments are fundamental to understanding the biotransformation of the parent compound.

In Vitro Metabolism with Human Liver Microsomes (HLMs)

A common experimental approach to studying the phase I metabolism of MDMB-4en-PINACA involves incubation with pooled human liver microsomes. This allows for the identification of metabolites formed by oxidative and hydrolytic enzymes.

Objective: To identify the phase I metabolites of MDMB-4en-PINACA, including the butanoic acid derivative.

Materials:

-

MDMB-4en-PINACA

-

Pooled Human Liver Microsomes (HLMs)

-

Phosphate (B84403) Buffer (e.g., 0.1 M, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (for quenching the reaction)

-

High-purity water

Procedure:

-

A stock solution of MDMB-4en-PINACA is prepared in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

-

The incubation mixture is prepared in a microcentrifuge tube containing phosphate buffer, the HLM suspension, and the NADPH regenerating system.

-

The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) to reach thermal equilibrium.

-

The metabolic reaction is initiated by adding a small volume of the MDMB-4en-PINACA stock solution to achieve a final concentration typically in the low micromolar range (e.g., 1-10 µM).[8]

-

The incubation is carried out at 37°C for a specified time, often up to 60 minutes, with samples taken at various time points.[8]

-

The reaction is terminated by adding an equal volume of ice-cold acetonitrile, which precipitates the proteins.

-

The samples are then centrifuged to pellet the precipitated proteins.

-

The supernatant, containing the parent drug and its metabolites, is collected for analysis.

Analytical Method: The resulting samples are typically analyzed using high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) or tandem mass spectrometry (LC-MS/MS). This allows for the separation and identification of the various metabolites based on their retention times and mass-to-charge ratios.[6][8][9]

Visualizations

Experimental Workflow for In Vitro Metabolism

The following diagram illustrates the general workflow for the in vitro metabolism study of MDMB-4en-PINACA using human liver microsomes.

Caption: Workflow for the in vitro metabolism of MDMB-4en-PINACA.

Signaling Pathway of Parent Compound

MDMB-4en-PINACA, like other synthetic cannabinoids, exerts its primary pharmacological effects through interaction with the cannabinoid receptors, particularly the CB1 receptor, which is predominantly found in the central nervous system.[10][11][12] As a potent agonist, MDMB-4en-PINACA activates the CB1 receptor, leading to a cascade of intracellular signaling events.[3] The butanoic acid metabolite, being significantly less potent, is not considered the primary mediator of the psychoactive effects.

The diagram below outlines the canonical signaling pathway initiated by the activation of the CB1 receptor by an agonist like MDMB-4en-PINACA.

Caption: CB1 receptor signaling pathway activated by MDMB-4en-PINACA.

References

- 1. This compound Reference Standard [benchchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. MDMB-4en-PINACA - Wikipedia [en.wikipedia.org]

- 4. This compound metabolite - Labchem Catalog [labchem.com.my]

- 5. This compound | C19H25N3O3 | CID 168325886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Metabolic profiles and screening tactics for MDMB-4en-PINACA in human urine and serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Vitro Phase I Metabolism of the Recently Emerged Synthetic MDMB-4en-PINACA and Its Detection in Human Urine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cdn.who.int [cdn.who.int]

- 11. euda.europa.eu [euda.europa.eu]

- 12. drugsandalcohol.ie [drugsandalcohol.ie]

Commercial Availability and Technical Guide: MDMB-4en-PINACA Butanoic Acid Standard

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability of the MDMB-4en-PINACA butanoic acid metabolite analytical standard. It includes a summary of quantitative data, detailed experimental protocols for its detection, and visualizations of its metabolic pathway. This document is intended for research, forensic, and drug development professionals.

Introduction

MDMB-4en-PINACA is a potent synthetic cannabinoid receptor agonist (SCRA) that has been identified in forensic casework.[1][2] Due to extensive and rapid metabolism in the body, the parent compound is often found at very low concentrations or is entirely absent in biological samples.[3] The primary metabolite, this compound, is formed via the hydrolysis of the terminal methyl ester of the parent compound.[3] This makes the butanoic acid metabolite a crucial biomarker for confirming the intake of MDMB-4en-PINACA.[3] The availability of a certified reference standard for this metabolite is therefore essential for the development and validation of analytical methods in forensic toxicology and clinical research.

Commercial Availability

The this compound metabolite is available as an analytical reference standard from several specialized chemical suppliers. It is intended for research and forensic applications only and may be subject to controlled substance regulations in certain jurisdictions.[4]

| Supplier | Product Name | Catalog Number | Available Sizes | Formulation | Purity |

| Cayman Chemical | This compound metabolite | 28740 | 1 mg, 5 mg | A solution in acetonitrile (B52724) | ≥98% |

| Benchchem | This compound Reference Standard | B10782696 | Not specified | Not specified | Not specified |

| Cambridge Bioscience | This compound metabolite | CAY28740-5 mg | 5 mg | A solution in acetonitrile | ≥98% |

Quantitative Data

The following table summarizes the key quantitative data for the this compound analytical standard.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₅N₃O₃ | Cayman Chemical |

| Molecular Weight | 343.4 g/mol | Benchchem, Cayman Chemical |

| Purity | ≥98% or ≥95% | Cambridge Bioscience, Cayman Chemical |

| Formulation | A solution in acetonitrile or a crystalline solid | Cambridge Bioscience, Labcompare |

| Storage Temperature | -20°C | Labcompare |

| Solubility (in Acetonitrile) | 10 mg/mL | Cayman Chemical |

Experimental Protocols

The detection and quantification of this compound metabolite in biological matrices are typically performed using chromatographic techniques coupled with mass spectrometry. Below are detailed methodologies based on published research.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Urine and Blood Analysis

This protocol is a composite based on methodologies described for the analysis of synthetic cannabinoid metabolites in biological fluids.[5][6]

4.1.1. Sample Preparation: Solid-Phase Extraction (SPE)

-

To 1 mL of urine or blood sample, add an internal standard.

-

For urine samples, perform enzymatic hydrolysis to cleave glucuronide conjugates. Incubate the sample with β-glucuronidase at 55°C for one hour.[5]

-

Condition an appropriate SPE cartridge (e.g., Oasis HLB) with methanol (B129727) followed by deionized water.[6]

-

Load the pre-treated sample onto the SPE cartridge.

-

Wash the cartridge with deionized water and a weak organic solvent to remove interferences.

-

Elute the analyte using an appropriate organic solvent (e.g., methanol or ethyl acetate).[7]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4.1.2. LC-MS/MS Instrumental Conditions

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water with a small percentage of formic acid (for protonation) and an organic solvent like acetonitrile or methanol.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions for this compound and the internal standard should be optimized.

-

Gas Chromatography-Mass Spectrometry (GC-MS) for Urine Analysis

GC-MS is another powerful technique for the analysis of synthetic cannabinoids and their metabolites.[8] Derivatization is often required to improve the volatility and thermal stability of the analytes.

4.2.1. Sample Preparation and Derivatization

-

Follow the sample preparation steps (hydrolysis and extraction) as described for LC-MS/MS.

-

After evaporating the eluate, add a derivatizing agent (e.g., BSTFA with 1% TMCS).

-

Incubate the mixture at a specified temperature (e.g., 70°C) for a set time to ensure complete derivatization.

-

The derivatized sample is then ready for GC-MS analysis.

4.2.2. GC-MS Instrumental Conditions

-

Gas Chromatography:

-

Column: A non-polar capillary column (e.g., HP-5MS).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Splitless injection.

-

Temperature Program: A temperature gradient starting at a lower temperature and ramping up to a higher temperature to ensure good separation of analytes.

-

-

Mass Spectrometry:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Full scan for qualitative analysis or selected ion monitoring (SIM) for targeted analysis.

-

Metabolic and Signaling Pathways

Metabolic Pathway of MDMB-4en-PINACA

MDMB-4en-PINACA undergoes extensive phase I metabolism in the human body. The primary metabolic reaction is the hydrolysis of the methyl ester group, leading to the formation of the butanoic acid metabolite.[2][9][10] Other metabolic transformations include oxidation of the pentenyl chain, hydroxylation, and N-dealkylation.[2][8][9]

Caption: Metabolic pathway of MDMB-4en-PINACA.

Cannabinoid Receptor Signaling Pathway

MDMB-4en-PINACA is a potent agonist of the cannabinoid receptor 1 (CB1), which is a G-protein coupled receptor (GPCR).[2] The signaling cascade initiated by CB1 receptor activation is complex and can vary depending on the specific agonist and cell type. The diagram below illustrates a generalized CB1 receptor signaling pathway.

Caption: Generalized CB1 receptor signaling pathway.

Conclusion

The this compound metabolite is a critical biomarker for detecting the use of its parent synthetic cannabinoid. The commercial availability of a certified analytical standard is paramount for forensic and research laboratories to develop and validate robust and reliable analytical methods. The experimental protocols and pathway information provided in this guide serve as a valuable resource for professionals in the field. As new synthetic cannabinoids continue to emerge, the principles outlined here for metabolite identification and detection will remain essential for public health and safety.

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolic profiles and screening tactics for MDMB-4en-PINACA in human urine and serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Reference Standard [benchchem.com]

- 4. academic.oup.com [academic.oup.com]

- 5. ojp.gov [ojp.gov]

- 6. researchgate.net [researchgate.net]

- 7. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Detection of Metabolites of the New Synthetic Cannabinoid MDMB-4en-PINACA in Human Urine by Liquid and Gas Chromato-Mass Spectrometry Methods - Nikolaev - Journal of Analytical Chemistry [archivog.com]

- 9. In Vitro Phase I Metabolism of the Recently Emerged Synthetic MDMB-4en-PINACA and Its Detection in Human Urine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biotransformation of the New Synthetic Cannabinoid with an Alkene, MDMB-4en-PINACA, by Human Hepatocytes, Human Liver Microsomes, and Human Urine and Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of MDMB-4en-PINACA Butanoic Acid Metabolite in Human Urine using LC-MS/MS

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of MDMB-4en-PINACA butanoic acid, a major metabolite of the synthetic cannabinoid MDMB-4en-PINACA, in human urine. The protocol employs enzymatic hydrolysis to liberate the metabolite from its glucuronide conjugate, followed by solid-phase extraction (SPE) for sample clean-up and concentration. Chromatographic separation is achieved on a C18 reversed-phase column, and detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method provides the necessary selectivity and sensitivity for forensic and clinical toxicology applications.

Introduction

MDMB-4en-PINACA is a potent synthetic cannabinoid receptor agonist that has been identified in numerous forensic cases. Due to extensive metabolism, the parent compound is often undetectable in urine samples.[1][2] The primary metabolic pathway involves ester hydrolysis, resulting in the formation of this compound (also known as MDMB-4en-PINACA 3,3-dimethylbutanoic acid).[3][4][5] This metabolite is a reliable biomarker for confirming the intake of MDMB-4en-PINACA.[5] This document provides a detailed protocol for the extraction, separation, and quantification of this key metabolite in urine.

Experimental Workflow

Caption: Overall workflow for the analysis of this compound in urine.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of synthetic cannabinoid metabolites in urine. Actual performance may vary based on instrumentation and laboratory conditions.

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL | [6][7] |

| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL | [8] |

| Linearity (r²) | ≥ 0.99 | N/A |

| Recovery | 85 - 110% | [9] |

| Inter-day Precision (%CV) | < 15% | N/A |

| Intra-day Precision (%CV) | < 10% | N/A |

Detailed Experimental Protocols

Sample Preparation

a. Materials and Reagents:

-

This compound analytical standard

-

This compound-d4 (or other suitable internal standard)

-

β-glucuronidase from Patella vulgata or similar[9]

-

Solid-Phase Extraction (SPE) cartridges (e.g., Polymeric Reversed-Phase)[9][10]

-

Methanol, Acetonitrile, Ethyl Acetate (HPLC Grade)

-

Formic Acid (LC-MS Grade)

-

Deionized Water (18 MΩ·cm)

b. Protocol:

-

Pipette 1.0 mL of urine into a labeled centrifuge tube.[10]

-

Add 50 µL of internal standard solution.

-

Add 1.0 mL of 100 mM acetate buffer (pH 5.0).[10]

-

Add 50 µL of β-glucuronidase solution.[10]

-

Vortex the mixture for 30 seconds.

-

Incubate the sample at 60-65°C for 1-3 hours to ensure complete hydrolysis of glucuronide conjugates.[9][10]

-

Allow the sample to cool to room temperature.

-

Centrifuge the sample if necessary to pellet any precipitates.[9]

Solid-Phase Extraction (SPE)

a. Cartridge Conditioning:

-

Condition the SPE cartridge with 3 mL of methanol.

-

Equilibrate the cartridge with 3 mL of deionized water, followed by 3 mL of 100 mM acetate buffer (pH 5.0). Do not allow the sorbent to go dry.

b. Sample Loading and Washing:

-

Load the pre-treated urine sample onto the SPE cartridge at a slow, steady flow rate (~1-2 mL/min).

-

Wash the cartridge with 3 mL of 100 mM acetate buffer (pH 5.0).[10]

-

Wash the cartridge with 3 mL of a 25:75 methanol:acetate buffer solution to remove polar interferences.[10]

-

Dry the cartridge thoroughly under full vacuum or positive pressure for 5-10 minutes.[10]

c. Elution and Reconstitution:

-

Elute the analyte from the cartridge with 3 mL of ethyl acetate.[10]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[10]

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).[10]

-

Vortex briefly and transfer to an autosampler vial for analysis.

LC-MS/MS Analysis

a. Liquid Chromatography (LC) Conditions:

| Parameter | Condition |

| HPLC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 40°C |

| Gradient | Start at 30-40% B, ramp to 95% B, hold, and re-equilibrate. |

b. Mass Spectrometry (MS) Conditions:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) |

| Capillary Voltage | 3500 - 4000 V[6][7] |

| Source Temperature | 150 - 600°C[6][7] |

| Nebulizer Gas | Nitrogen |

| Collision Gas | Argon |

| Data Acquisition | Multiple Reaction Monitoring (MRM) |

c. MRM Transitions for this compound: The molecular formula for this compound is C₁₉H₂₅N₃O₃ with a monoisotopic mass of 343.19.[11][12] The precursor ion will be the protonated molecule [M+H]⁺. Product ions are generated from the fragmentation of the precursor.

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |

| This compound | 344.2 | 145.1 | 213.1 | ~20-40 |

| This compound-d4 | 348.2 | 145.1 | 213.1 | ~20-40 |

Note: Product ions are predicted based on the fragmentation of the indazole-carboxamide core structure common to this class of synthetic cannabinoids.[13] The ion at m/z 145 represents the acylium-indazole moiety, and m/z 213 can represent the acylium-indazole-alkyl ion.[13] Collision energies must be optimized empirically on the specific instrument being used.

Data Analysis and Quality Control

-

Quantification: A calibration curve should be prepared in a blank urine matrix over the desired concentration range (e.g., 0.1 to 50 ng/mL). The concentration of the analyte in unknown samples is determined by interpolating the analyte/internal standard peak area ratio against the calibration curve.

-

Quality Control (QC): Low, medium, and high concentration QC samples should be analyzed with each batch to ensure the accuracy and precision of the results.

-

Identification Criteria: Analyte identification is confirmed by comparing the retention time to that of a certified reference standard and ensuring the ratio of the quantifier to qualifier ion transitions is within ±20% of the average ratio from the calibrators.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the determination of this compound in urine. The protocol, which includes enzymatic hydrolysis and solid-phase extraction, ensures effective sample clean-up and analyte recovery, making it suitable for high-throughput forensic and clinical toxicology laboratories.

References

- 1. Metabolic profiles and screening tactics for MDMB-4en-PINACA in human urine and serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. In Vitro Phase I Metabolism of the Recently Emerged Synthetic MDMB-4en-PINACA and Its Detection in Human Urine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. diva-portal.org [diva-portal.org]

- 7. ojp.gov [ojp.gov]

- 8. annexpublishers.com [annexpublishers.com]

- 9. americanlaboratory.com [americanlaboratory.com]

- 10. unitedchem.com [unitedchem.com]

- 11. caymanchem.com [caymanchem.com]

- 12. This compound | C19H25N3O3 | CID 168325886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Application Note: Quantification of MDMB-4en-PINACA and its Metabolites in Blood by GC-MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the detection and quantification of the synthetic cannabinoid MDMB-4en-PINACA and its primary metabolites in whole blood using Gas Chromatography-Mass Spectrometry (GC-MS). The increasing prevalence of novel psychoactive substances (NPS) necessitates robust and reliable analytical methods for forensic and clinical toxicology. This document outlines the sample preparation, derivatization, GC-MS parameters, and data analysis for researchers, scientists, and drug development professionals.

Introduction

MDMB-4en-PINACA is a potent indazole-based synthetic cannabinoid that has been identified in numerous intoxication cases worldwide. Due to its high potency and rapid metabolism, the detection of its metabolites is crucial for confirming consumption. The primary metabolic pathways for MDMB-4en-PINACA include ester hydrolysis and hydroxylation, leading to the formation of several key biomarkers.[1][2][3] Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique in forensic toxicology for the identification and quantification of drugs and their metabolites. This method offers high sensitivity and specificity, particularly when coupled with derivatization to improve the volatility and thermal stability of polar metabolites.

Metabolic Pathway of MDMB-4en-PINACA

MDMB-4en-PINACA undergoes extensive metabolism in the body. The principal metabolic transformations involve the hydrolysis of the methyl ester group to form a carboxylic acid metabolite, and various hydroxylation reactions on the pentenyl chain.[1][2][3][4] The major metabolites recommended for monitoring are the ester hydrolysis metabolite (MDMB-4en-PINACA 3,3-dimethylbutanoic acid) and its hydroxylated forms.[5]

Figure 1: Simplified metabolic pathway of MDMB-4en-PINACA.

Experimental Protocol

This protocol is a representative method synthesized from established procedures for the analysis of synthetic cannabinoids and their metabolites in blood by GC-MS.

Materials and Reagents

-

MDMB-4en-PINACA and its primary metabolite standards

-

Deuterated internal standard (e.g., MDMB-4en-PINACA-d5)

-

Whole blood, plasma, or serum

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Ethyl acetate (B1210297), HPLC grade

-

N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

-

Deionized water

-

Phosphate buffer (pH 6.8)

-

Solid Phase Extraction (SPE) cartridges (C18)

Sample Preparation and Extraction

The experimental workflow for sample preparation and analysis is depicted below.

Figure 2: Experimental workflow for the GC-MS analysis of MDMB-4en-PINACA metabolites.

-

Sample Spiking: To 1 mL of whole blood, add the internal standard and vortex.

-

Protein Precipitation: Add 2 mL of cold acetonitrile to the blood sample.

-

Extraction: Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.

-

Supernatant Transfer: Transfer the supernatant to a clean tube.

-

Solid Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 2 mL of methanol (B129727) followed by 2 mL of deionized water.

-

Load the supernatant onto the SPE cartridge.

-

Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 40% methanol in water.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the analytes with 2 mL of ethyl acetate.

-

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Derivatization: Reconstitute the dried extract in 50 µL of ethyl acetate and 50 µL of BSTFA + 1% TMCS. Cap the vial and heat at 70°C for 30 minutes.

GC-MS Instrumental Parameters

The following are representative GC-MS parameters. The specific conditions may need to be optimized for the instrument in use.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injection Volume | 1 µL |

| Inlet Temperature | 280°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | Initial temp 100°C, hold for 1 min, ramp to 300°C at 20°C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temp | 230°C |

| Quadrupole Temp | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Selected Ion Monitoring (SIM) Ions:

| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| MDMB-4en-PINACA (derivatized) | [To be determined] | [To be determined] | [To be determined] |

| Ester Hydrolysis Metabolite (derivatized) | [To be determined] | [To be determined] | [To be determined] |

| Hydroxylated Metabolite (derivatized) | [To be determined] | [To be determined] | [To be determined] |

Note: The specific ions for monitoring will depend on the mass spectra of the derivatized parent compound and its metabolites, which should be determined by injecting standards in full scan mode prior to quantitative analysis.

Quantitative Data

The following table summarizes representative validation parameters for the quantification of synthetic cannabinoids in blood, based on published literature.[1] These values should be established and validated by each laboratory.

| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Linearity (ng/mL) | Recovery (%) |

| Synthetic Cannabinoid Parent | 0.1 - 0.5 | 0.5 - 1.0 | 0.5 - 100 | > 80% |

| Synthetic Cannabinoid Metabolite | 0.1 - 0.5 | 0.5 - 1.0 | 0.5 - 100 | > 75% |

Conclusion

This application note provides a comprehensive framework for the analysis of MDMB-4en-PINACA and its metabolites in blood by GC-MS. The described protocol, including sample preparation, derivatization, and instrumental parameters, offers a reliable method for the detection and quantification of these compounds. Due to the rapid emergence of new synthetic cannabinoids, it is essential for forensic and clinical laboratories to develop and validate robust analytical methods to address the evolving challenges in toxicology.

References

- 1. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Certified Reference Materials and Internal Standards for Cannabinoid Analysis [labx.com]

- 3. Quantification of MDMB-4en-PINACA and ADB-BUTINACA in human hair by gas chromatography–tandem mass spectrometry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. academicworks.cuny.edu [academicworks.cuny.edu]

- 5. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Solid-Phase Extraction of MDMB-4en-PINACA Butanoic Acid Metabolite from Hair Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the solid-phase extraction (SPE) of the butanoic acid metabolite of MDMB-4en-PINACA from human hair samples. MDMB-4en-PINACA is a potent synthetic cannabinoid, and the detection of its metabolites is crucial for forensic and clinical toxicology to confirm consumption. While the parent compound is often found in hair, its acidic metabolites, such as the butanoic acid derivative, can also be important biomarkers. This protocol outlines a method combining enzymatic digestion of the hair matrix with a mixed-mode solid-phase extraction for the selective isolation of the acidic metabolite, followed by analysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

Hair Sample Preparation

A critical step in hair analysis is the initial sample preparation to ensure the release of analytes from the keratin (B1170402) matrix. Enzymatic digestion is a recommended method for achieving higher extraction yields compared to simple solvent extraction.

Materials:

-

Hair sample (approx. 20-50 mg)

-

Decontamination solvents: Dichloromethane (B109758), Methanol (B129727)

-

Proteinase K

-

Dithiothreitol (DTT)

-

TRIS-HCl buffer (pH 7.5)

-

Internal Standard (IS): MDMB-4en-PINACA butanoic acid-d4 (or other suitable deuterated analog)

Procedure:

-

Decontamination: Wash the hair sample sequentially with 5 mL of dichloromethane and 5 mL of methanol, each for 2 minutes, to remove external contaminants. Allow the hair to air dry completely.

-

Pulverization: Cut the decontaminated hair into small segments (approx. 1-2 mm).

-

Enzymatic Digestion:

-

Place the pulverized hair in a 2 mL microcentrifuge tube.

-

Add 1 mL of TRIS-HCl buffer.

-

Add DTT to a final concentration of 100 mg/mL.

-

Add Proteinase K (e.g., at a ratio of 1 mg enzyme per 1 mg of hair)[1][2].

-

Spike the sample with the internal standard.

-

Incubate the mixture at 37-55°C for at least 2 hours (overnight incubation may improve digestion) with gentle agitation[1].

-

-

Digestion Termination: Centrifuge the sample at 10,000 x g for 5 minutes. The supernatant is the hair extract.

Solid-Phase Extraction (SPE) Protocol

A mixed-mode SPE cartridge with both reversed-phase and anion-exchange properties is proposed for the selective extraction of the acidic butanoic acid metabolite.

Materials:

-

Mixed-mode anion exchange SPE cartridge (e.g., Oasis MAX or similar)

-

Conditioning solvent: Methanol

-

Equilibration solvent: Deionized water

-

Wash solvent 1: Acidified water (e.g., 2% formic acid)

-

Wash solvent 2: Methanol

-

Elution solvent: 5% Ammonium (B1175870) hydroxide (B78521) in methanol (or other suitable basic organic solvent mixture)

-

Nitrogen evaporator

-

Reconstitution solvent: Mobile phase or a suitable mixture (e.g., 50:50 methanol:water)

Procedure:

-

Conditioning: Condition the SPE cartridge with 2 mL of methanol.

-

Equilibration: Equilibrate the cartridge with 2 mL of deionized water.

-

Sample Loading: Load the supernatant from the digested hair sample onto the SPE cartridge.

-

Washing:

-

Wash the cartridge with 2 mL of acidified water to remove basic and neutral interferences.

-

Wash the cartridge with 2 mL of methanol to remove non-polar interferences.

-

-

Elution: Elute the this compound metabolite with 2 mL of 5% ammonium hydroxide in methanol. The basic pH will neutralize the acidic analyte, disrupting the ionic interaction with the sorbent.

-

Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the reconstitution solvent. The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

Liquid Chromatograph coupled to a tandem mass spectrometer (e.g., UPLC-MS/MS).

Chromatographic Conditions (suggested starting point):

-

Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC HSS T3, 100 mm × 2.1 mm, 1.8 µm) is suitable for the separation of synthetic cannabinoids and their metabolites[3].

-

Mobile Phase A: 0.1% Formic acid in water with 5 mM ammonium formate.

-

Mobile Phase B: 0.1% Formic acid in methanol/acetonitrile.

-

Gradient: A suitable gradient should be optimized to ensure separation from matrix components and potential isomers.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

Mass Spectrometry Conditions (suggested):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Monitoring Mode: Multiple Reaction Monitoring (MRM).

-

Precursor and Product Ions: These need to be determined by direct infusion of a standard of this compound. The precursor ion will be [M+H]+. Product ions will be generated by fragmentation of the precursor ion.

Data Presentation

The following tables summarize expected quantitative data based on literature for similar synthetic cannabinoid metabolites in hair. Note: This data is for illustrative purposes and would need to be established during method validation for this compound.

Table 1: Method Validation Parameters

| Parameter | Expected Value | Reference |

| Limit of Detection (LOD) | 0.1 - 1.0 pg/mg | [3] |

| Limit of Quantification (LOQ) | 0.5 - 5.0 pg/mg | [3] |

| Linearity (r²) | > 0.99 | [3] |

| Recovery | 70 - 110% | General expectation for SPE |

| Matrix Effect | < 25% | General expectation for SPE |

| Precision (RSD%) | < 15% | General expectation for bioanalytical methods |

| Accuracy (% Bias) | ± 15% | General expectation for bioanalytical methods |

Table 2: Example MRM Transitions (Hypothetical)

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |

| This compound | To be determined | To be determined | To be determined | To be determined |

| This compound-d4 (IS) | To be determined | To be determined | To be determined | To be determined |

Experimental Workflow Visualization

The following diagram illustrates the complete workflow from sample receipt to data analysis.

Caption: Workflow for SPE of this compound from Hair.

Conclusion

The proposed protocol provides a comprehensive workflow for the extraction and analysis of this compound from hair samples. The combination of enzymatic digestion and mixed-mode solid-phase extraction is designed to provide high recovery and clean extracts, essential for sensitive LC-MS/MS analysis. It is important to note that this protocol is a suggested starting point and must be thoroughly validated in a laboratory setting to ensure it meets the required performance criteria for its intended application. This includes establishing specific MRM transitions, optimizing chromatographic conditions, and assessing all validation parameters as outlined in Table 1.

References

Quantitative Analysis of MDMB-4en-PINACA Butanoic Acid Metabolite in Post-Mortem Specimens: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

MDMB-4en-PINACA is a potent synthetic cannabinoid receptor agonist (SCRA) that has been increasingly detected in forensic casework, including post-mortem investigations.[1][2][3] Due to its rapid and extensive metabolism in the body, the parent compound is often found at very low concentrations or is absent in post-mortem specimens.[4][5][6] Consequently, the detection and quantification of its metabolites are crucial for confirming exposure. One of the primary metabolites is the MDMB-4en-PINACA butanoic acid derivative, formed through ester hydrolysis.[4][7] This document provides detailed application notes and protocols for the quantitative analysis of this compound in post-mortem specimens, intended for researchers, scientists, and drug development professionals.

Metabolic Pathway of MDMB-4en-PINACA

MDMB-4en-PINACA undergoes extensive phase I metabolism, with ester hydrolysis being a major transformation. This process cleaves the methyl ester group, resulting in the formation of the more polar butanoic acid metabolite. Other metabolic pathways include oxidation of the double bond and hydroxylation.[4][6] The butanoic acid metabolite is considered a suitable biomarker for detecting MDMB-4en-PINACA consumption.[4][7]

References

- 1. MDMB-4en-PINACA–Related Deaths in Cook County Jail [cfsre.org]

- 2. cfsre.org [cfsre.org]

- 3. researchgate.net [researchgate.net]

- 4. In Vitro Phase I Metabolism of the Recently Emerged Synthetic MDMB-4en-PINACA and Its Detection in Human Urine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitation of Synthetic Cannabinoid Receptor Agonists in Postmortem Blood Using a Single Point Calibration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Note: Detection of MDMB-4en-PINACA Butanoic Acid Metabolite in Oral Fluid using LC-MS/MS

Abstract

This application note details a sensitive and specific method for the quantitative analysis of MDMB-4en-PINACA butanoic acid, the primary metabolite of the potent synthetic cannabinoid MDMB-4en-PINACA, in human oral fluid samples. Due to the rapid metabolism and inherent instability of the parent compound, which often undergoes ester hydrolysis, the butanoic acid metabolite serves as a crucial and reliable biomarker for confirming intake.[1][2][3] The described methodology utilizes Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), providing high selectivity and low detection limits necessary for forensic and clinical toxicology.

Introduction

MDMB-4en-PINACA is a highly potent synthetic cannabinoid receptor agonist (SCRA) that has been increasingly identified in forensic cases and is associated with severe adverse health effects, including fatalities.[4][5] Like many methyl ester-containing SCRAs, MDMB-4en-PINACA is extensively metabolized in the body. One of the major metabolic pathways is the hydrolysis of the methyl ester group to form its corresponding butanoic acid metabolite, (S)-3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoic acid.[3]

Oral fluid is a valuable alternative matrix for drug testing due to its non-invasive collection and correlation with recent drug use.[6] This protocol provides a robust workflow for the extraction and analysis of this compound from oral fluid collected with Quantisal™ devices, ensuring accurate and reliable detection.

Chemical Structures

-

MDMB-4en-PINACA: C₂₀H₂₇N₃O₃

-

This compound Metabolite: C₁₉H₂₅N₃O₃[7]